N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
Description
Chemical Identity and Classification
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine belongs to the class of organometallic compounds specifically categorized as silylated hydroxylamine derivatives. The compound is systematically identified by the Chemical Abstracts Service registry number 22737-33-3 and possesses the molecular formula C₇H₂₁NOSi₂ with a corresponding molecular weight of 191.42 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,2,4,5,5-pentamethyl-3-oxa-4-aza-2,5-disilahexane, while alternative systematic names include N-trimethylsilyl-N-trimethylsilyloxymethanamine.
The structural architecture of this compound features a central nitrogen atom bearing both a methyl substituent and a trimethylsilyl group, while the oxygen atom is protected with an additional trimethylsilyl moiety. This dual silyl protection strategy confers enhanced stability and unique reactivity patterns compared to unprotected hydroxylamine derivatives. The compound exists as a colorless to light yellow to light orange clear liquid at ambient temperature, with a refractive index of 1.4146 and specific gravity of approximately 0.83.
Historical Context and Discovery
The development of this compound emerged from the broader research into silylated protecting groups and their applications in organic synthesis during the late twentieth century. The preparation methodology was established through systematic investigation of N-methylhydroxylamine silylation reactions, with researchers achieving a 52% yield through the reaction of N-methylhydroxylamine hydrochloride with chlorotrimethylsilane (2.0 equivalents) and triethylamine (3.3 equivalents) in diethyl ether at ambient temperature.
The compound's discovery and characterization were documented in seminal publications that established its utility in nitrone synthesis and carbonyl protection chemistry. The Royal Society of Chemistry publication by researchers in 1989 provided comprehensive documentation of the compound's preparation, properties, and utilization, establishing the foundation for subsequent applications in organic synthesis. This work demonstrated the compound's ability to react with aldehydes and ketones to form corresponding N-methyl nitrones through a bimolecular push-pull mechanism involving hemiaminal intermediates.
Significance in Organic Chemistry
This compound has achieved considerable prominence in organic chemistry due to its exceptional versatility in multiple synthetic transformations. The compound's primary significance lies in its capacity to convert aldehydes and ketones to N-methyl nitrones with remarkable regio- and chemoselectivity, a transformation that has become increasingly valuable in heterocyclic synthesis and natural product chemistry. This nitrone formation process proceeds through the initial formation of hemiaminal intermediates, which subsequently decompose via a bimolecular push-pull mechanism to yield the desired nitrone products.
Beyond nitrone synthesis, the compound serves as a versatile source of reactive nitrogen-containing species through controlled decomposition pathways. Pyrolytic decomposition generates methylnitrene, a highly reactive intermediate valuable for nitrogen insertion reactions and cyclization processes. Additionally, photolytic activation produces the trimethylsilyl(methyl)aminyl radical, expanding the compound's utility in radical-mediated transformations.
The compound has demonstrated exceptional utility in carbonyl protection strategies, where it enables the temporary masking of carbonyl functionality while permitting subsequent chemical transformations on other reactive sites within complex molecules. This protection-reduction-deprotection methodology allows for three distinct transformations to be conducted sequentially in a single reaction vessel, significantly improving synthetic efficiency and reducing purification requirements.
Relationship to Other Hydroxylamine Derivatives
This compound exists within a broader family of hydroxylamine derivatives that have found extensive application in synthetic organic chemistry. The most closely related compound is N,O-bis(trimethylsilyl)hydroxylamine (Chemical Abstracts Service number 22737-37-7), which lacks the N-methyl substituent and possesses the molecular formula C₆H₁₉NOSi₂. This related compound shares the dual trimethylsilyl protection strategy but exhibits different reactivity patterns due to the absence of the methyl group on nitrogen.
The structural comparison between these compounds reveals important insights into the role of N-alkylation in hydroxylamine reactivity. While N,O-bis(trimethylsilyl)hydroxylamine serves primarily as a hydroxylamine equivalent in coupling reactions and hydroxamic acid synthesis, the N-methyl derivative exhibits enhanced selectivity in nitrone formation and improved stability under reaction conditions. This enhanced performance stems from the electronic and steric effects of the methyl substituent, which modulates the nucleophilicity of the nitrogen center and influences the kinetics of subsequent transformations.
Research has demonstrated that hydroxylamine derivatives can be categorized based on their substitution patterns and protection strategies. Primary hydroxylamines (R-NH-OH) represent the simplest class, while secondary derivatives like this compound incorporate additional alkyl substituents that modify reactivity profiles. The silyl protection groups serve dual functions: they enhance compound stability during storage and handling while simultaneously modulating reactivity through steric and electronic effects.
The development of N-hydroxylamine compounds has extended beyond synthetic applications into biological research, where these derivatives serve as ribonucleotide reductase inhibitors and DNA mutagens. The free radical scavenging activity of certain N-hydroxylamine derivatives has been quantified through ferric reducing/antioxidant power assays, with compounds exhibiting half-maximal inhibitory concentration values ranging from 8.6 to 140 micromolar depending on structural features. These findings highlight the broader significance of hydroxylamine chemistry in both synthetic and biological contexts, with this compound representing a specialized tool within this diverse chemical family.
Properties
IUPAC Name |
N-trimethylsilyl-N-trimethylsilyloxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNSJZVQLMUDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(O[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505160 | |
| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22737-33-3 | |
| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-methylhydroxylamine hydrochloride with silylating reagents under alkaline conditions. For instance, using trimethylsilyl chloride (Me3SiCl) or hexamethyldisilazane (Me3SiSiMe3) as silylating agents can yield the desired compound . The reaction typically proceeds as follows:
- Dissolve N-methylhydroxylamine hydrochloride in an alkaline medium.
- Add the silylating reagent (Me3SiCl or Me3SiSiMe3) to the solution.
- Allow the reaction to proceed at room temperature or under mild heating.
- Isolate the product through standard purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Reactivity with Electrophiles
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine exhibits nucleophilic behavior due to its hydroxylamine backbone. Its silyl groups enhance stability while enabling controlled reactivity:
Key Reactions:
-
O-Alkylation with Trialkyloxonium Salts :
Reacts with trialkyloxonium salts (e.g., Meerwein salts) to form alkoxydiazenium intermediates. These intermediates undergo O-dealkylation or N-dealkylation under specific conditions, recovering the parent nitrosamine or yielding rearranged products . -
Formation of O-Triflyl Derivatives :
Reacts with triflic anhydride to generate O-triflyl derivatives, which participate in N-dealkylation reactions. For example, triflyl derivatives methylate aromatic substrates like toluene to produce xylenes .
Reaction Conditions:
| Electrophile | Product | Conditions | Outcome |
|---|---|---|---|
| Trialkyloxonium salts | Alkoxydiazenium salts | Dry solvent, 0–25°C | O- or N-dealkylation |
| Triflic anhydride | O-Triflyl derivatives | Anhydrous CH₂Cl₂, −78°C | Methylation of aromatics |
Reactions with Organometallic Reagents
The compound reacts with organolithium and Grignard reagents, leveraging its electrophilic nitroso-nitrogen:
Mechanistic Pathway:
-
Nucleophilic Attack : Organometallic reagents (R₃M, M = Li or MgX) attack the nitroso-nitrogen, forming unstable oxy-hydrazine intermediates.
-
Elimination : Intermediates decompose to yield hydrazones (21 ) or azomethine imines (22 ), depending on substituents and conditions .
Example Reaction:
textThis compound + RMgX → Oxy-hydrazine → Hydrazone/Azomethine Imine
Key Applications :
-
Synthesis of α-substituted hydrazines.
-
Preparation of heterocyclic scaffolds via intramolecular cyclization.
Rearrangement Reactions
The compound participates in alkyl group migrations under acidic or thermal conditions:
Notable Study:
-
O-p-Nitrobenzenesulfonate Rearrangement :
this compound derivatives undergo alkyl group migrations in their O-p-nitrobenzenesulfonates. This reaction is pivotal for synthesizing organophosphorus compounds like N-(dialkylphosphinoyl)hydroxylamines .
Conditions and Outcomes:
| Substrate | Reagent/Conditions | Product |
|---|---|---|
| O-p-Nitrobenzenesulfonate | H₂O, RT | Phosphinoyl hydroxylamine |
Role in Organophosphorus Chemistry
This compound is a precursor for synthesizing phosphinoyl hydroxylamines, which have applications in medicinal and agricultural chemistry:
Synthetic Route:
-
Reaction with Dialkyl Phosphites :
Forms N-(dialkylphosphinoyl)hydroxylamines via nucleophilic substitution. -
Rearrangement :
Alkyl groups migrate to phosphorus centers, yielding bioactive phosphonates .
Key Findings:
-
Cu(I)-Mediated Reactions :
In tetrahydrofuran (THF) with N-donor solvents, Cu(I) directs selectivity toward C–N bond formation over C–O, enabling controlled synthesis of aryl amines .
| Catalyst | Solvent | Selectivity | Major Product |
|---|---|---|---|
| Cu(I) | THF | C–N bond formation | Aryl amines |
Scientific Research Applications
Synthesis of Nitrones
One of the most significant applications of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is in the synthesis of nitrones. The compound reacts with aldehydes and ketones to produce corresponding N-methyl nitrones in good to excellent yields. This reaction typically involves the formation of hemiaminals, which subsequently decompose into nitrones through a bimolecular mechanism .
| Reaction Type | Starting Material | Product | Yield |
|---|---|---|---|
| Aldehyde Reaction | Aldehyde | N-Methyl Nitrones | Good to Excellent |
| Ketone Reaction | Ketone | N-Methyl Nitrones | Good to Excellent |
Protection and Deprotection Strategies
This compound serves as an effective protecting group for carbonyl functionalities during multi-step synthesis. It allows for selective protection of carbonyl groups, enabling subsequent reactions without interference from other functional groups. After the desired transformations, acidic work-up can regenerate the carbonyl group, demonstrating its utility in protection-deprotection strategies .
Gas Chromatography Derivatization
The compound is also employed as a derivatization reagent in gas chromatography (GC). It enhances the volatility and stability of polar compounds, making them suitable for GC analysis. The silylation process improves the detection limits and resolution of complex mixtures, particularly in the analysis of biological samples such as serum or urine .
Synthesis of Conjugated Estrogens
A notable case study involves using this compound in the quantitative determination of conjugated estrogens in pharmaceutical formulations. The compound was utilized to prepare trimethylsilyl derivatives that were analyzed via capillary gas chromatography (GLC), demonstrating its effectiveness in pharmaceutical applications .
Functional Group Transformations
In another study, this compound was used to convert ketones into O-methyl oximes through silylation followed by methoximation. This transformation highlights its role in functional group interconversion, essential for synthesizing complex organic molecules .
Mechanism of Action
The mechanism of action of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine primarily involves its ability to act as a silylating agent. The compound reacts with hydroxyl groups, forming trimethylsilyl ethers. This reaction enhances the volatility and thermal stability of the analytes, making them suitable for analysis by techniques such as GC-MS . The molecular targets and pathways involved in these reactions include the hydroxyl groups of the analytes and the silylating reagent.
Comparison with Similar Compounds
Structural and Functional Differences
N,O-Bis(trimethylsilyl)hydroxylamine
- Structure: Lacks the methyl group on the nitrogen atom (molecular formula: C₆H₁₉NOSi₂) .
- Reactivity : Undergoes N–O bond cleavage upon deprotonation with strong bases like potassium hydride, forming potassium-siloxy aggregates .
- Applications : Used in conjugate additions to α,β-unsaturated carbonyl compounds but requires careful handling due to instability under basic conditions .
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
- Structure: Methyl group on nitrogen enhances steric and electronic protection (molecular formula: C₆H₁₉NOSi₂; molecular weight: 177.39 g/mol) .
- Reactivity : The methyl group stabilizes the compound against N–O cleavage, enabling broader synthetic utility. Reactions with carbonyl compounds are accelerated by TMSOTf catalysis, particularly for electron-deficient substrates .
- Applications : High-yield nitrone synthesis and compatibility with diverse carbonyl substrates .
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
- Structure: Trifluoroacetamide backbone (molecular formula: C₈H₁₈F₃NOSi₂; molecular weight: 325.38 g/mol) .
- Reactivity : Functions as a silylating agent for hydroxyl and carboxyl groups in analytical chemistry (e.g., GC-MS derivatization) .
Stability and Handling
- This compound: Stable at 0–6°C for long-term storage . The methyl group reduces susceptibility to decomposition under basic conditions compared to its non-methylated counterpart .
- N,O-Bis(trimethylsilyl)hydroxylamine : Prone to N–O bond cleavage and silyl shifts in the presence of strong bases, limiting its synthetic scope .
- BSTFA : Stable under derivatization conditions (e.g., 80–90°C) but requires anhydrous environments to prevent hydrolysis .
Biological Activity
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine (NMBTH) is a versatile organosilicon compound with significant implications in organic synthesis and biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Overview of this compound
NMBTH is primarily known for its role as a silylating agent, facilitating reactions involving aldehydes and ketones. Its molecular formula is CHNOSi, with a molecular weight of 191.42 g/mol. The compound is synthesized from methylhydroxylamine hydrochloride under alkaline conditions, often employing silylating reagents like trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate (TMSOTf) to enhance reaction efficiency .
Target Compounds : NMBTH primarily targets aldehydes and ketones, forming N-methyl nitrones through a bimolecular push-pull mechanism. The reaction proceeds via the formation of hemiaminals, which subsequently decompose into nitrones .
Biochemical Pathways : The interaction of NMBTH with carbonyl compounds affects various biochemical pathways, notably those involving cellular metabolism and protein stability. By protecting carbonyl groups, NMBTH alters the availability of reactive carbonyl species, impacting cellular processes such as gene expression and signal transduction.
Cellular Effects
NMBTH has been observed to influence several cellular activities:
- Cell Signaling : It can modulate signaling pathways that regulate cell growth and differentiation.
- Gene Expression : By altering the availability of carbonyl compounds, it may affect transcription factors involved in gene regulation.
- Metabolic Pathways : Its role in protecting carbonyl groups can significantly impact metabolic reactions within cells.
Research Findings
A review of various studies highlights the biological activities attributed to NMBTH:
- Antioxidant Activity : NMBTH exhibits potential antioxidant properties by stabilizing reactive intermediates during biochemical reactions.
- Anticancer Properties : Preliminary studies suggest that derivatives of NMBTH may possess anticancer activities, particularly through the formation of nitrones that can interact with biological macromolecules .
Table 1: Summary of Biological Activities
Table 2: Synthetic Applications of NMBTH
Case Studies
-
Synthesis and Application in Steroid Analysis :
A study utilized NMBTH for the derivatization of hydroxyl groups in steroids for gas chromatography-mass spectrometry (GC-MS). This method improved detection sensitivity and selectivity for free phenolic steroids in pharmaceutical formulations. -
Biological Activity Evaluation :
Research indicated that the use of NMBTH derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-methylnitrones using N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine, and how is reaction efficiency optimized?
- Methodology : React carbonyl compounds (e.g., aldehydes or ketones) with this compound under anhydrous conditions. Use aprotic solvents like THF or dichloromethane. Monitor reaction progress via TLC or NMR. Yields exceeding 90% are achieved by controlling moisture and stoichiometry (1:1.2 carbonyl:hydroxylamine ratio) .
- Key Applications : Nitrones serve as intermediates in cycloadditions for heterocycle synthesis (e.g., perhydroazulenes) .
Q. How is this compound utilized in conjugate addition reactions to alkylidenemalonamides?
- Methodology : Perform conjugate additions under inert atmospheres (argon/nitrogen) at 0–25°C. Use catalytic Lewis acids (e.g., BF₃·Et₂O) to enhance stereoselectivity. Post-reaction, desilylate intermediates with aqueous HCl/MeOH to isolate β-amino esters or aziridines .
- Data Analysis : Characterize products via / NMR and X-ray crystallography. Stereochemical outcomes (e.g., rac-anti vs. rac-syn) depend on substituent electronic effects .
Advanced Research Questions
Q. What mechanistic insights explain N–O bond cleavage during deprotonation of this compound?
- Experimental Design : Treat the compound with potassium hydride (KH) in pentane at −78°C. Isolate intermediates via cold filtration. Analyze the product (e.g., {K₆[OSiMe₃]₄[ON(SiMe₃)₂]₂}) using single-crystal X-ray diffraction and elemental analysis .
- Key Findings : Deprotonation triggers a 1,2-silyl shift from O to N, forming a cubane-like K₃O₃ core. Weak K···N interactions stabilize the aggregate .
Q. How does this compound enable electrophilic amination of cyanocuprates?
- Methodology : React higher-order cyanocuprates (e.g., R₂Cu(CN)Li₂) with the compound in THF at −40°C. Quench with NH₄Cl and purify via column chromatography. Use GC-MS to confirm silylated amino products .
- Mechanistic Analysis : The reaction proceeds via mixed bis-metal cluster formation, followed by intramolecular C–N coupling. This pathway avoids external bases, making it suitable for air-sensitive substrates .
Q. What are the thermolytic decomposition pathways of silylated hydroxylamine derivatives?
- Kinetic Studies : Heat N,O-bis(trimethylsilyl)-N-phenylhydroxylamine in benzene at 80–120°C. Trap reactive intermediates (e.g., phenylnitrene, PhN:) with cyclohexene. Analyze products via GC-MS and NMR .
- Data Interpretation : Unimolecular fragmentation dominates, generating silyl ether byproducts (e.g., hexamethyldisiloxane). Activation energies are calculated using Arrhenius plots .
Methodological Considerations
Q. How is GC-MS used to study derivatization reactions involving this compound?
- Protocol : Derivatize polar metabolites (e.g., fatty acids) with this compound in BSTFA/TMCS (99:1) at 70°C for 30 min. Analyze via GC-MS with a DB-5MS column. Optimize split ratios (e.g., 10:1) to enhance sensitivity .
- Validation : Compare retention indices with NIST libraries. Quantify using internal standards (e.g., deuterated analogs) .
Q. What precautions are critical when handling this compound in air-sensitive syntheses?
- Best Practices : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Store at 0–6°C under argon . Avoid chlorinated solvents to prevent side reactions with silyl groups .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
